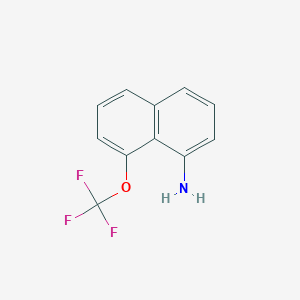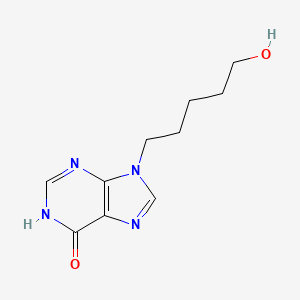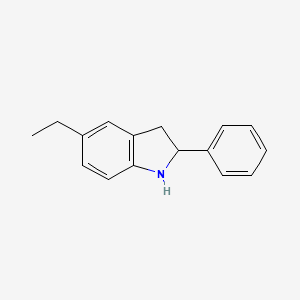
2-Acetyl-3-chloroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetil-3-cloroisoquinolin-1(2H)-ona es un compuesto químico que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos, que están estructuralmente relacionados con la quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Acetil-3-cloroisoquinolin-1(2H)-ona generalmente implica la cloración de derivados de isoquinolina seguida de acetilación. Un método común incluye:
Cloración: La isoquinolina se hace reaccionar con un agente clorante como pentacloruro de fósforo (PCl5) o cloruro de tionilo (SOCl2) para introducir el átomo de cloro en la posición 3.
Acetilación: La isoquinolina clorada se acetila luego utilizando anhídrido acético o cloruro de acetilo en presencia de un catalizador como cloruro de aluminio (AlCl3).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían pasos similares, pero a mayor escala, con optimizaciones para rendimiento, pureza y rentabilidad. Los reactores de flujo continuo y los sistemas automatizados podrían utilizarse para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Acetil-3-cloroisoquinolin-1(2H)-ona puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El grupo carbonilo se puede reducir a un alcohol utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Reacciones de oxidación: El grupo acetilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reactivos y condiciones comunes
Sustitución: Nucleófilos (por ejemplo, aminas, tioles), solventes (por ejemplo, etanol, diclorometano) y bases (por ejemplo, trietilamina).
Reducción: Agentes reductores (por ejemplo, LiAlH4, NaBH4), solventes (por ejemplo, éter, metanol).
Oxidación: Agentes oxidantes (por ejemplo, KMnO4, CrO3), solventes (por ejemplo, agua, ácido acético).
Productos principales
Sustitución: Derivados con diferentes grupos funcionales que reemplazan el átomo de cloro.
Reducción: Derivados de alcohol.
Oxidación: Derivados de ácido carboxílico.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de fármacos basados en isoquinolinas.
Industria: Utilizado en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 2-Acetil-3-cloroisoquinolin-1(2H)-ona dependería de su aplicación específica. En química medicinal, podría interactuar con dianas biológicas como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías exactas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
2-Acetilisoquinolin-1(2H)-ona: Carece del átomo de cloro, lo que podría afectar su reactividad y actividad biológica.
3-Cloroisoquinolin-1(2H)-ona: Carece del grupo acetilo, lo que podría influir en sus propiedades químicas y aplicaciones.
2-Acetilquinolin-1(2H)-ona: Tiene una estructura similar pero pertenece a la familia de las quinolinas, lo que podría dar como resultado diferentes propiedades químicas y biológicas.
Unicidad
2-Acetil-3-cloroisoquinolin-1(2H)-ona es única debido a la presencia de los grupos acetilo y cloro, que pueden influir en su reactividad y aplicaciones potenciales. La combinación de estos grupos funcionales puede convertirlo en un intermedio valioso en la síntesis orgánica y en un candidato para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
2-acetyl-3-chloroisoquinolin-1-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)13-10(12)6-8-4-2-3-5-9(8)11(13)15/h2-6H,1H3 |
Clave InChI |
ONGAGOUQWRIZSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=CC2=CC=CC=C2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)



![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)




![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)

![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
